molecular formula C11H15NS B3020332 5-Phenyl-1,4-thiazepane CAS No. 2411269-49-1

5-Phenyl-1,4-thiazepane

Cat. No. B3020332
CAS RN: 2411269-49-1
M. Wt: 193.31
InChI Key: QTMLIHNPHTTWLH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of seven-membered heterocycles such as thiazepines has been discussed in the literature . Two approaches are considered within the framework of one-stage synthesis of azepine derivatives – there are methods for recyclization of small and medium carbo-, oxa- or azacyclanes, as well as multicomponent heterocyclization reactions to prepare various compounds with azepine scaffolds . A specific synthesis of 7-Phenyl-1,4-thiazepan-5-one has been reported .


Molecular Structure Analysis

The molecular structure of 5-Phenyl-1,4-thiazepane and its analogs have been studied . The structural aspects and chemical activity of saturated and unsaturated isolated or benzo-fused seven-membered heterocycles containing one or two heteroatoms in the ring have been well described .


Chemical Reactions Analysis

The chemical reactions involving 5-Phenyl-1,4-thiazepane are part of the broader study of seven-membered heterocycles . The literature presents an analysis of the synthesis of azepine derivatives by [1,7]-electrocyclization .

Scientific Research Applications

Anticancer Activity

5-Phenyl-1,4-thiazepane: derivatives have shown promising anticancer potential. Researchers have synthesized thiazepane-based curcuminoids with significant activity against various cancer phenotypes . These compounds could serve as potential leads for developing novel anticancer drugs.

Antifungal Properties

The synthesis of 5-phenylfuran-2(5H)-one (a derivative of 1,4-thiazepane) via Friedel-Crafts reaction has been reported. This compound exhibits antifungal activity . Investigating further derivatives of 1,4-thiazepane may yield potent antifungal agents.

Biological Activity Modulation

Researchers have explored the structural aspects and chemical activity of saturated and unsaturated 1,4-thiazepane derivatives. These compounds can be modified to fine-tune their biological properties, making them potential candidates for drug development .

Antioxidant Potential

Certain heterocyclic compounds, including 1,4-thiazepanes, exhibit antioxidant properties. Research into the radical-scavenging abilities of these derivatives could contribute to antioxidant therapy .

Future Directions

5-Phenyl-1,4-thiazepane has potential implications and future directions due to its various biological properties. The desire to expand the methods of organic synthesis, create new libraries of azepines, oxa- and thiazepines, and also reveal previously unknown unique pharmacological properties of these compounds to discover new drugs is driving interest in the synthesis of seven-membered heterocycles .

properties

IUPAC Name

5-phenyl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NS/c1-2-4-10(5-3-1)11-6-8-13-9-7-12-11/h1-5,11-12H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMLIHNPHTTWLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCNC1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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